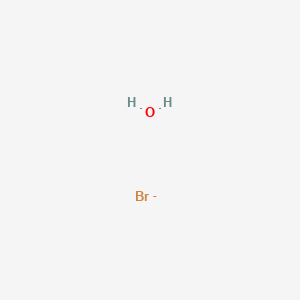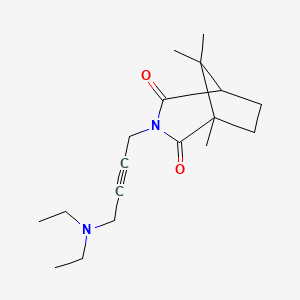
3-(4-(Diethylamino)-2-butynyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(Diethylamino)-2-butynyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane-2,4-dione is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure features a bicyclo[3.2.1]octane core, which is a common motif in many biologically active natural products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Diethylamino)-2-butynyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane-2,4-dione typically involves multiple steps. One common approach is the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the obtained tricyclo[3.2.1.02.7]octan-3-one intermediate . This method allows for the construction of the bicyclic skeleton with high stereochemical control.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-(Diethylamino)-2-butynyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-(4-(Diethylamino)-2-butynyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of various materials and chemicals.
Wirkmechanismus
The mechanism of action of 3-(4-(Diethylamino)-2-butynyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.2.1]octane-2,4-dione: Shares the bicyclic core structure but differs in functional groups.
Tricyclo[3.2.1.02.7]octane: Another related compound with a similar core but different substituents.
Uniqueness
3-(4-(Diethylamino)-2-butynyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane-2,4-dione is unique due to its specific functional groups and the presence of a diethylamino group, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
49832-48-6 |
|---|---|
Molekularformel |
C18H28N2O2 |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
3-[4-(diethylamino)but-2-ynyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione |
InChI |
InChI=1S/C18H28N2O2/c1-6-19(7-2)12-8-9-13-20-15(21)14-10-11-18(5,16(20)22)17(14,3)4/h14H,6-7,10-13H2,1-5H3 |
InChI-Schlüssel |
VLUULYNEBTVMAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC#CCN1C(=O)C2CCC(C1=O)(C2(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[4.4.1]undeca-1,3,5-triene](/img/structure/B14660612.png)
![2,5-Cyclohexadien-1-one, 4-[(2,4-dinitrophenyl)imino]-](/img/structure/B14660637.png)
![2-[(Ethoxycarbonyl)carbamoyl]benzoic acid](/img/structure/B14660640.png)
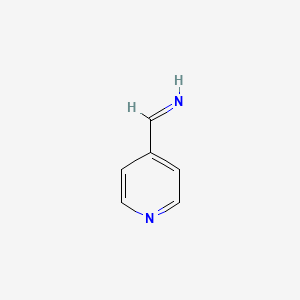
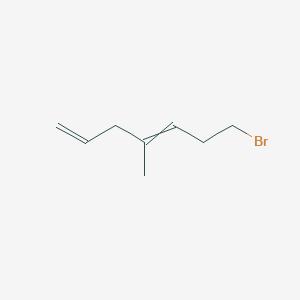
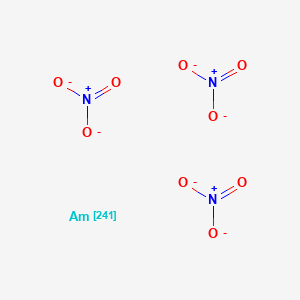

![2-[2-(4-Methylphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14660670.png)
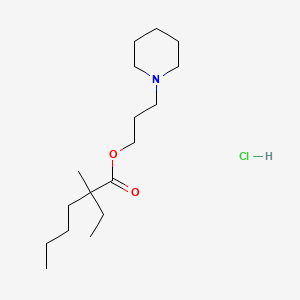
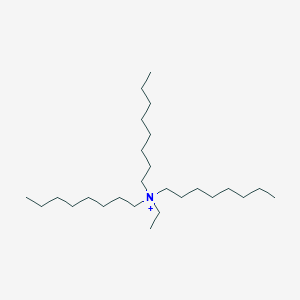
![N-{4-[(E)-Phenyldiazenyl]phenyl}hexadecanamide](/img/structure/B14660696.png)
